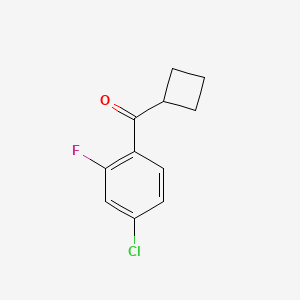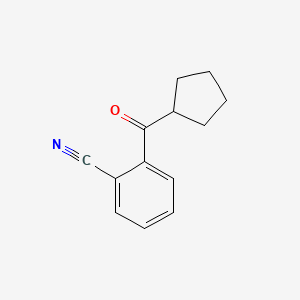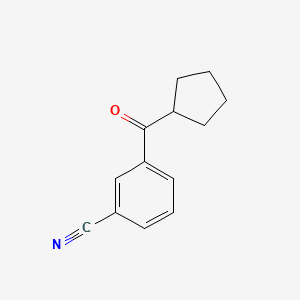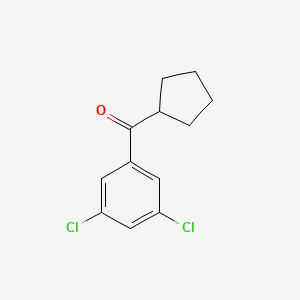
4'-Piperidinomethyl-2-trifluoromethylbenzophenone
描述
4'-Piperidinomethyl-2-trifluoromethylbenzophenone is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential pharmacological properties. Piperidine is a heterocyclic amine consisting of a six-membered ring containing five methylene bridges and one amine bridge, making it a secondary amine. The addition of various substituents to the piperidine ring, such as benzophenone groups, can alter the compound's physical, chemical, and biological properties, making it useful for various applications, including as potential central nervous system agents or as ligands for biological receptors .
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step chemical reactions, starting from simple precursors to more complex structures. For instance, halogenated 4-(phenoxymethyl)piperidines, which are structurally related to 4'-Piperidinomethyl-2-trifluoromethylbenzophenone, have been synthesized for use as potential sigma receptor ligands. These syntheses typically involve the introduction of various N-substituents and modifications to the phenoxy ring to achieve the desired affinity and selectivity for sigma receptors . Another example is the synthesis of 1-(4-fluorobenzoyl)-4-(4-trifluoromethoxylbenzoyl)piperidine, which involves the reaction of 4-fluorobenzoyl chloride with methylisonipecotate, followed by hydrolysis and coupling with a Grignard reagent .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial in determining their interaction with biological targets. For example, the conformation of the piperidine ring can influence the compound's binding affinity to receptors. In some cases, the piperidine ring adopts a chair conformation, which is a stable configuration that can be favorable for receptor binding . The presence of substituents such as fluorine atoms or benzophenone groups can also impact the overall molecular geometry and electronic distribution, which in turn affects the compound's pharmacological profile .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions depending on their functional groups. For instance, halogenated piperidines can be used as precursors for radiolabeled probes by undergoing radioiodination, which is useful for in vivo imaging studies . The reactivity of the piperidine nitrogen and the presence of other reactive groups can also lead to further derivatization, providing a pathway to a diverse array of compounds with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of halogen atoms, particularly fluorine, can significantly alter these properties. For example, fluorine atoms can increase the lipophilicity of the compound, which can affect its bioavailability and distribution in biological systems . The physicochemical properties, such as log P values, are often determined using techniques like HPLC analysis and are important for predicting the behavior of these compounds in vivo .
科学研究应用
1. Photostabilization in Polyolefins
4'-Piperidinomethyl-2-trifluoromethylbenzophenone has been studied for its role in the photostabilization of polyolefins. It exhibits effective thermal and light stabilization in polypropylene and high-density polyethylene, acting as a photothermal antioxidant. This application is crucial for enhancing the durability of polymers exposed to light and heat (Allen et al., 1993).
2. Hydroformylation in Pharmaceutical Synthesis
The compound plays a key role in the hydroformylation process, which is a critical step in synthesizing pharmaceuticals like Fluspirilen and Penfluridol. These neuroleptic agents contain structural elements that are synthesized using processes involving 4'-Piperidinomethyl-2-trifluoromethylbenzophenone (Botteghi et al., 2001).
3. Inhibitors in Biochemical Applications
This compound is associated with the structure of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, which are relevant in biochemical research. These inhibitors are significant in studying various biochemical pathways and potential therapeutic applications (Li et al., 2005).
4. Enhancement of Antagonist Potency in SERMs
In the field of selective estrogen receptor modulators (SERMs), modifications involving 4'-Piperidinomethyl-2-trifluoromethylbenzophenone have shown to significantly increase estrogen antagonist potency. This discovery is pivotal in developing more effective treatments for conditions modulated by estrogen receptors (Palkowitz et al., 1997).
安全和危害
未来方向
属性
IUPAC Name |
[4-(piperidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO/c21-20(22,23)18-7-3-2-6-17(18)19(25)16-10-8-15(9-11-16)14-24-12-4-1-5-13-24/h2-3,6-11H,1,4-5,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTOGVFKJWVFTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642703 | |
| Record name | {4-[(Piperidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Piperidinomethyl-2-trifluoromethylbenzophenone | |
CAS RN |
898775-32-1 | |
| Record name | Methanone, [4-(1-piperidinylmethyl)phenyl][2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(Piperidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















